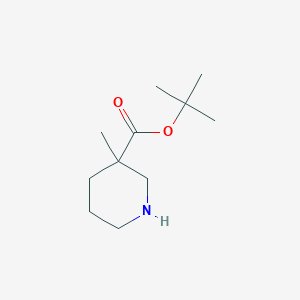

Tert-butyl 3-methylpiperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl 3-methylpiperidine-3-carboxylate involves multiple steps, starting from readily available reagents. Chen Xin-zhi (2011) described an efficient synthesis method for a closely related compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, starting from 4-methylpyridinium. This method includes SN2 substitution, borohydride reduction, oxidation, and acylation steps, achieving a total yield of 80.2% (Chen Xin-zhi, 2011). Such methodologies highlight the synthetic accessibility of this compound derivatives through a series of well-established chemical reactions.

Molecular Structure Analysis

The molecular and crystal structure of derivatives similar to this compound has been studied using X-ray crystallographic analysis. N. Çolak et al. (2021) characterized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate. The study reveals detailed information on the molecular geometry, including intramolecular hydrogen bonding (N. Çolak et al., 2021).

Chemical Reactions and Properties

V. Boev et al. (2015) demonstrated the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives, showcasing the compound's reactivity towards L-selectride to yield cis isomers in quantitative yield. This study exemplifies the chemical reactivity of this compound derivatives in stereoselective syntheses, highlighting their utility in producing compounds with specific stereochemistry (V. Boev et al., 2015).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in synthetic chemistry. Although specific studies on these parameters for this compound were not found, related research on piperidine derivatives provides a basis for understanding these aspects. For instance, the crystalline structure and hydrogen bonding patterns offer insights into the compound's stability and solubility characteristics.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with various reagents and under different conditions, are central to its application in organic synthesis. Studies on related piperidine derivatives shed light on the nucleophilic and electrophilic sites of the molecule, which dictate its involvement in reactions such as substitutions, eliminations, and additions. For example, the study by Juxian Wang et al. (2008) on a similar compound, tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, discusses its synthesis and highlights the importance of intermolecular hydrogen bonding in determining its reactivity and properties (Juxian Wang et al., 2008).

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor Intermediates

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, is highlighted as an essential intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors. An efficient synthesis approach starting from readily available reagents was proposed, resulting in a high overall yield and suitability for industrial scale-up (Chen Xin-zhi, 2011).

Stereoselective Syntheses for Chiral Studies

Research demonstrated the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives, showcasing the ability to achieve quantitative yields of cis isomers and subsequent transformation into trans isomers through specific reactions (V. Boev et al., 2015).

Applications in Organic Synthesis

A study explored the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones using carbazates as eco-friendly ester sources. This process highlighted the efficient preparation of quinoxaline-3-carbonyl compounds under mild, metal- and base-free conditions (Long-Yong Xie et al., 2019).

Innovative Reaction Mechanisms

The vinylfluoro group was utilized as an acetonyl cation equivalent in the synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives. This research presents a novel cascade of reactions leading to significant synthetic applications (N. Purkayastha et al., 2010).

Advanced Materials and Catalysis

Development of Chiral Auxiliaries

The synthesis and application of new chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, were explored for asymmetric synthesis of amines. This work contributes to the field of stereoselective synthesis, offering a pathway to highly enantioenriched amines (A. Studer et al., 1995).

Synthesis of Poly(bipyridine)ruthenium Complexes

Research on the improved microwave-assisted synthesis of poly(bipyridine)ruthenium complexes, which are crucial in dye-sensitized solar cells, showcases the compound's application in renewable energy technologies (M. Schwalbe et al., 2008).

properties

IUPAC Name |

tert-butyl 3-methylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBCYDGFNSUCQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)

![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)

![1,4-Bis[(2,4,6-trimethylphenyl)sulfonyl]piperazine](/img/structure/B2496661.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2496663.png)

![2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2496668.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)